molecular formula C23H28N6O2 B6459494 8-cyclopentyl-5-methyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-7H,8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 2548992-88-5

8-cyclopentyl-5-methyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B6459494
CAS No.: 2548992-88-5
M. Wt: 420.5 g/mol
InChI Key: SGNCPSKOHCNHCB-UHFFFAOYSA-N
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Description

The compound “8-cyclopentyl-5-methyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-7H,8H-pyrido[2,3-d]pyrimidin-7-one” is a type of pyrido[2,3-d]pyrimidin-7-one . Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific biochemical context in which the compound is present.

Cellular Effects

The effects of 8-cyclopentyl-5-methyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-7H,8H-pyrido[2,3-d]pyrimidin-7-one on cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the type of cell and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a number of different biochemical interactions. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This can include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that likely involves interaction with various transporters or binding proteins .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

8-cyclopentyl-5-methyl-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-16-12-21(30)29(18-4-2-3-5-18)22-19(16)13-26-23(27-22)28-10-6-17(7-11-28)15-31-20-14-24-8-9-25-20/h8-9,12-14,17-18H,2-7,10-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNCPSKOHCNHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)N3CCC(CC3)COC4=NC=CN=C4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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